molecular formula C25H23OP B2563916 4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS No. 1268693-24-8

4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

Cat. No.: B2563916
CAS No.: 1268693-24-8
M. Wt: 370.432
InChI Key: HKAWVLHXUZNLPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is a complex organic compound that features an anthracene moiety, a tert-butyl group, and a dihydrobenzo[d][1,3]oxaphosphole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts, such as Bu4NI, and specific solvents to facilitate the reactions .

Industrial Production Methods

advancements in flow microreactor technology have shown promise in improving the efficiency and scalability of such complex organic syntheses .

Chemical Reactions Analysis

Types of Reactions

4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The anthracene moiety allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TBHP (tert-Butyl hydroperoxide), reducing agents, and various catalysts such as Bu4NI . The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield anthracene oxides, while substitution reactions can introduce various functional groups onto the anthracene ring .

Scientific Research Applications

4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole involves its interaction with molecular targets through its functional groups. The anthracene moiety can participate in π-π stacking interactions, while the oxaphosphole ring can engage in coordination with metal ions. These interactions can influence the compound’s electronic properties and reactivity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other anthracene derivatives and oxaphosphole-containing molecules. Examples include:

  • 9-Anthracenecarboxylic acid
  • 2,3-Dihydrobenzo[d][1,3]oxaphosphole derivatives

Uniqueness

What sets 4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole apart is the combination of the anthracene moiety with the oxaphosphole ring and the tert-butyl group. This unique structure imparts specific electronic and steric properties that are advantageous for certain applications in organic electronics and materials science .

Properties

IUPAC Name

4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23OP/c1-25(2,3)27-16-26-22-14-8-13-21(24(22)27)23-19-11-6-4-9-17(19)15-18-10-5-7-12-20(18)23/h4-15H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAWVLHXUZNLPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1COC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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